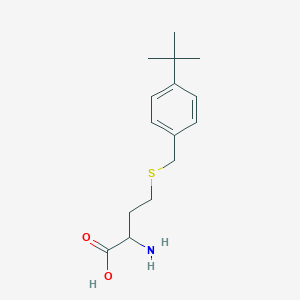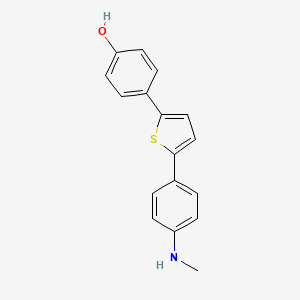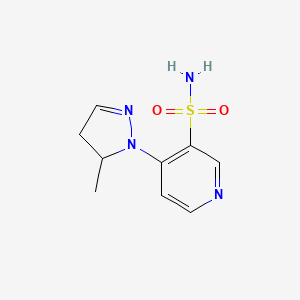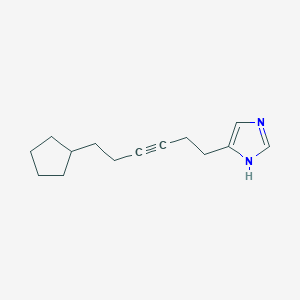
4-(6-Methoxynaphthalen-2-yl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methoxynaphthalen-2-yl)isoquinoline is an organic compound belonging to the class of isoquinolines and derivatives. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring, forming benzo[c]pyridine
Preparation Methods
The synthesis of 4-(6-Methoxynaphthalen-2-yl)isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of metal catalysts or catalyst-free processes in water . The Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetal as initial compounds, is also employed to produce isoquinolines by cyclization under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for higher yields and purity.
Chemical Reactions Analysis
4-(6-Methoxynaphthalen-2-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)isoquinoline involves its interaction with specific molecular targets. For instance, it inhibits the enzyme CYP1A2, which plays a role in the metabolism of various drugs . The compound’s antibacterial activity is attributed to its ability to inhibit bacterial fatty acid biosynthesis by targeting the enoyl-acyl carrier protein reductase enzyme .
Comparison with Similar Compounds
4-(6-Methoxynaphthalen-2-yl)isoquinoline can be compared with other isoquinoline derivatives, such as:
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound also exhibits antibacterial activity and is used in pharmaceutical synthesis.
6-Methoxy-2-naphthaleneboronic acid: Known for its use in Suzuki-Miyaura coupling reactions.
The uniqueness of this compound lies in its specific structural features and its broad spectrum of applications in various scientific fields.
Properties
Molecular Formula |
C20H15NO |
|---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)isoquinoline |
InChI |
InChI=1S/C20H15NO/c1-22-18-9-8-14-10-16(7-6-15(14)11-18)20-13-21-12-17-4-2-3-5-19(17)20/h2-13H,1H3 |
InChI Key |
SGBOBLSELUHWRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CN=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















